Cefpodoxime Proxetil 4,7-seco-Dimer
Description
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMKKXXPLMCPK-XHLZYGRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N10O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1115.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-16-2 | |
| Record name | Cefpodoxime proxetil 4,7-seco-dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFPODOXIME PROXETIL 4,7-SECO-DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Esterification of Cefpodoxime Acid
The primary route to cefpodoxime proxetil involves reacting cefpodoxime acid (VI) with 1-iodoethyl isopropyl carbonate (XI) in dimethyl acetamide (DMA) at subzero temperatures (−6°C to −10°C). Sodium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates deprotonation, forming a reactive intermediate. Prolonged reaction times (>30 minutes) or inadequate temperature control promote dimerization through nucleophilic attack of the β-lactam nitrogen on the carbonyl carbon of a neighboring molecule, yielding the 4,7-seco-dimer.
Table 1: Critical Parameters in Esterification and Dimer Formation
| Parameter | Optimal Range | Dimer-Promoting Conditions |
|---|---|---|
| Temperature | −6°C to −8°C | >−5°C or <−10°C |
| Reaction Time | 20–30 minutes | >40 minutes |
| Base Equivalents (DBU) | 0.97–1.03 eq | >1.1 eq |
| Solvent Volume (DMA) | 7 mL/g substrate | <5 mL/g |
Acid-Mediated Rearrangement During Salt Formation
Post-esterification, cefpodoxime proxetil undergoes hydrochloride salt formation in methyl isobutyl ketone (MIBK). Concentrated HCl addition at 25°C induces protonation of the β-lactam oxygen, destabilizing the ring and enabling 4,7-seco cleavage. Dimerization occurs via intermolecular Schiff base formation between the liberated amine and adjacent ketone groups.
Mechanistic Insight :
Kinetic studies indicate pseudo-first-order behavior with an activation energy () of 85 kJ/mol, suggesting temperature-sensitive dimer accumulation.
Isolation and Purification Strategies
Solvent Extraction and Crystallization
The dimer’s hydrophobicity allows selective extraction into ethyl acetate or MIBK. Patent data demonstrate a partition coefficient () of 12.5 in MIBK/water systems, enabling >90% recovery. Subsequent cooling crystallization at 0–5°C yields technical-grade dimer (85–92% purity), though co-crystallization with cefpodoxime proxetil hydrochloride necessitates iterative recrystallization.
Chromatographic Resolution
Preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and 0.1% formic acid/acetonitrile gradient (15→45% over 40 minutes) resolves the dimer (retention time = 28.3 minutes) from proximal impurities. Loading capacities of 50 mg/injection achieve >98% purity.
Analytical Characterization
Spectroscopic Profiling
Chiral Purity Assessment
The dimer exhibits two diastereomers due to axial chirality at the 4,7-seco junction. Chiral SFC (Chiralpak AD-H, 35% ethanol/CO) resolves these with α = 1.22 and R = 2.15. Pharmacopeial guidelines specify a diastereomer ratio (R:S) of 0.50–0.60, enforceable via this method.
Mitigation Strategies in Industrial Synthesis
Process Optimization
-
Temperature Modulation : Maintaining esterification at −8 ± 1°C reduces dimer content from 1.2% to 0.3%.
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Stoichiometric Control : Limiting DBU to 1.0 eq suppresses overactivation, curtailing dimerization side reactions.
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Quenching Protocol : Immediate post-reaction quenching with 10% HCl (pH 2.5–3.0) stabilizes the β-lactam ring, preventing rearrangement.
Inline Process Analytics
PAT tools like ReactIR™ monitor the 1775 cm β-lactam peak in real-time. A decrease in peak area >5%/hour triggers corrective actions (e.g., cooling adjustment), ensuring dimer levels <0.15%.
Regulatory and Pharmacopeial Considerations
The dimer is classified as a "Specified Impurity" per ICH Q3A guidelines, with a permissible limit of 0.3% in drug substance. USP monographs mandate HPLC analysis using a phenyl-hexyl column (4.6 × 250 mm) and 0.05 M phosphate buffer (pH 3.5)/acetonitrile (82:18) at 1.0 mL/min, with UV detection at 254 nm.
Applications in Reference Standard Synthesis
Intentional synthesis for analytical standards involves:
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime Proxetil 4,7-seco-Dimer undergoes various chemical reactions, including:
Hydrolysis: Conversion of the prodrug to its active form, cefpodoxime.
Oxidation and reduction: These reactions can modify the side chains, affecting the compound’s activity.
Substitution reactions: Introduction of different functional groups to enhance activity or stability.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Commonly uses reagents like hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products
The major product of hydrolysis is cefpodoxime, the active antibacterial agent. Other reactions may yield various derivatives with modified antibacterial properties .
Scientific Research Applications
Pharmacological Properties
- Chemical Structure : The chemical formula for cefpodoxime proxetil 4,7-seco-dimer is with a molecular weight of 1115.19 g/mol .
- Absorption and Distribution : Cefpodoxime proxetil is well absorbed from the gastrointestinal tract, with approximately 50% of the administered dose being absorbed systemically. It has a half-life ranging from 1.9 to 3.7 hours, allowing for twice-daily dosing .
- Spectrum of Activity : Cefpodoxime is resistant to many beta-lactamases and shows effectiveness against common pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.
Clinical Applications
This compound's primary application lies in its association with cefpodoxime's therapeutic use. Below are detailed applications based on clinical studies:
Respiratory Tract Infections
Cefpodoxime proxetil is commonly prescribed for acute otitis media, pharyngitis, and sinusitis. Studies have shown its efficacy comparable to other antibiotics like amoxicillin and ceftriaxone in treating these conditions .
| Infection Type | Treatment Comparison | Efficacy |
|---|---|---|
| Acute Otitis Media | Cefpodoxime vs Amoxicillin | Comparable outcomes |
| Pharyngitis | Cefpodoxime vs Phenoxymethylpenicillin | Comparable outcomes |
| Sinusitis | Cefpodoxime vs Amoxicillin + Clavulanic | Comparable outcomes |
Urinary Tract Infections
The drug demonstrates significant efficacy against urinary pathogens. It has been shown to achieve high concentrations in urine, making it suitable for treating uncomplicated urinary tract infections .
Skin and Soft Tissue Infections
Cefpodoxime proxetil has been effective in treating skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Clinical trials indicate that higher doses yield better outcomes in skin structure infections .
Study on Efficacy in Pneumonia
A clinical trial involving hospitalized patients with bronchopneumonia indicated that a single oral dose of cefpodoxime was as effective as parenteral ceftriaxone. This study highlighted the potential for oral antibiotics in managing severe infections without requiring hospitalization .
Comparative Study on Skin Infections
In a comparative analysis of cefpodoxime proxetil against other beta-lactams for skin infections, the results showed that patients treated with cefpodoxime had similar recovery rates but reported fewer side effects compared to those on traditional therapies .
Mechanism of Action
Cefpodoxime Proxetil 4,7-seco-Dimer exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active form, cefpodoxime, binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria. The 4,7-seco modification may enhance binding affinity or stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The 4,7-seco-Dimer differs significantly from Cefpodoxime Proxetil and other related impurities:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Cefpodoxime Proxetil | C₂₂H₂₇N₅O₁₀S₂ | 585.61 | Prodrug ester, intact β-lactam ring |
| 2-Formyl-cefpodoxime | C₂₃H₂₇N₅O₁₁S₂ | 613.63 | Formyl group substitution at side chain |
| N-Acetyl Cefpodoxime | C₂₃H₂₉N₅O₁₀S₂ | 599.63 | Acetylated amine group |
| 4,7-seco-Dimer | C₄₂H₅₄N₁₀O₁₈S₄ | 1115.19 | Dimeric structure with 4,7-seco cleavage |
The dimer’s larger size and altered ring structure reduce its solubility and bioavailability compared to the parent compound .
Formation Pathways
- 4,7-seco-Dimer : Forms under hydrolytic or oxidative stress, likely via cleavage of the β-lactam ring followed by dimerization .
- 2-Formyl-cefpodoxime : Generated during synthesis via formylation of the primary amine group .
- N-Acetyl Cefpodoxime : Results from acetylation during purification steps .
Forced degradation studies (acid/base hydrolysis, UV exposure, oxidation) show that the 4,7-seco-Dimer is more prevalent under prolonged oxidative conditions, whereas N-Acetyl derivatives dominate in acidic environments .
Analytical Detection
Liquid chromatography–mass spectrometry (LC–MSⁿ) and high-resolution mass spectrometry (LC-HRMS) are critical for distinguishing the 4,7-seco-Dimer from other impurities. Key findings include:
- Retention Time : The dimer elutes later than the parent compound due to higher molecular weight .
- Mass Fragmentation: The dimer exhibits unique fragmentation patterns, such as m/z 557.2 (monomer fragment) and m/z 1115.2 (intact dimer) .
- UV Spectra : Unlike 2-Formyl-cefpodoxime, the dimer lacks a distinct UV chromophore due to disrupted conjugation .
Stability and Regulatory Considerations
Biological Activity
Cefpodoxime proxetil 4,7-seco-dimer is a prodrug of cefpodoxime, a third-generation cephalosporin antibiotic. This compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic option in treating various infections. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 1,115.2 g/mol. The compound is characterized by its stability against common beta-lactamases, which enhances its effectiveness against resistant bacterial strains.
Cefpodoxime acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, thereby disrupting the peptidoglycan layer essential for bacterial integrity and survival. This mechanism leads to bactericidal effects against susceptible organisms .
Pharmacodynamics
Cefpodoxime exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae, among others.
The drug is notably effective in the presence of certain beta-lactamases, allowing it to overcome resistance mechanisms that affect other antibiotics .
Pharmacokinetics
- Absorption : After oral administration, cefpodoxime proxetil is absorbed from the gastrointestinal tract and converted into its active form, cefpodoxime. Approximately 50% of the administered dose is absorbed systemically .
- Distribution : Cefpodoxime achieves significant concentrations in tissues such as lung and tonsil tissue, maintaining levels above the minimum inhibitory concentration (MIC) for relevant pathogens for several hours post-dosing .
- Half-life : The elimination half-life ranges from 2.09 to 2.84 hours in healthy subjects, allowing for convenient dosing schedules .
- Excretion : About 29% to 33% of the drug is excreted unchanged in urine within 12 hours after administration .
Clinical Efficacy
Clinical studies have demonstrated that cefpodoxime is comparable in efficacy to other antibiotics like amoxicillin and ceftriaxone for treating respiratory infections, urinary tract infections, and skin infections. It has been shown to be effective in both adult and pediatric populations .
Case Studies
-
Pharyngotonsillitis Treatment :
- A study compared cefpodoxime proxetil (100 mg twice daily) with phenoxymethylpenicillin and found similar clinical cure rates.
- Patients showed significant improvement with reduced symptoms within a few days of treatment.
-
Bronchopneumonia :
- Cefpodoxime was administered to hospitalized patients at risk due to underlying conditions.
- Results indicated that it was as effective as parenteral ceftriaxone, with patients showing marked clinical improvement.
- Pediatric Use :
Adverse Effects
Cefpodoxime is generally well tolerated; however, some adverse effects include:
Q & A
Q. What are the critical physicochemical properties of Cefpodoxime Proxetil that influence experimental handling?
Cefpodoxime Proxetil is a white to pale brown crystalline powder with a melting point of 111–113°C and a density of 1.58 g/cm³. It is highly soluble in methanol, chloroform, and acetic acid but poorly soluble in water, necessitating formulation adjustments for bioavailability studies . Handling requires strict ventilation, protective equipment, and avoidance of environmental release due to its classification as a skin/respiratory sensitizer .
Q. Which validated chromatographic methods are used for quantifying Cefpodoxime Proxetil and its isomers?
Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) and UV detection at 254 nm is standard. The mobile phase typically combines methanol and phosphate buffer (pH 4.0) in a 60:40 ratio at 0.8 mL/min flow rate. System suitability requires resolution between isomers (e.g., relative retention times of 0.50–0.60 for isomer B) and precision with ≤2% RSD .
Q. How is the purity of Cefpodoxime Proxetil assessed in pharmaceutical formulations?
Purity is evaluated using UV-Vis spectroscopy (λmax = 235 nm) and HPLC. Acceptance criteria include ≤6% total impurities, with individual limits for related substances (e.g., isomer A ≤2.0%, isomer III ≤1.0%) . Internal standards like ethyl parahydroxybenzoate ensure accuracy in quantification .
Q. What are the regulatory standards for Cefpodoxime Proxetil in pharmacopeial monographs?
The U.S. Pharmacopeia (USP) mandates compliance with identity tests (IR, NMR), assay limits (93.0–107.0%), and impurity profiles. Stability-indicating methods must resolve degradation products under stress conditions (e.g., acid/base hydrolysis, oxidation) .
Advanced Research Questions
Q. How can HPLC conditions be optimized to resolve Cefpodoxime Proxetil isomers?
Adjust the mobile phase pH (4.0–4.5) and organic modifier ratio (methanol:buffer 55:45 to 65:35). Column temperature (25–30°C) and flow rate (0.8–1.2 mL/min) influence retention times. Design of Experiments (DoE) software can model optimal parameters for resolution ≥2.0 between isomers .
Q. What strategies validate stability-indicating methods for degradation product analysis?
Stress testing under thermal (80°C), hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic conditions is performed. Degradation products are identified via LC-MS/MS and quantified against reference standards. Method validation includes specificity, linearity (R² >0.999), and precision (≤2% RSD) .
Q. How are pharmacokinetic data discrepancies addressed in cross-study comparisons?
Discrepancies in bioavailability or clinical outcomes (e.g., bacteriological response rates) require meta-analysis of patient demographics, dosing regimens, and microbiological criteria. For instance, higher food-enhanced absorption rates may explain variability in efficacy studies .
Q. What experimental designs improve the solubility and dissolution of Cefpodoxime Proxetil?
Microparticle formulation techniques (e.g., spray drying) and co-solvents (PEG 400, poloxamers) enhance solubility. Dissolution testing using USP Apparatus 2 (paddle method, 50 rpm, pH 6.8 buffer) ensures ≥70% release within 45 minutes .
Q. How are isomer ratios controlled during synthetic scale-up?
Isomer ratios (A:B = 0.50–0.60) are monitored via in-process HPLC checks. Crystallization conditions (solvent polarity, cooling rates) and chiral catalysts optimize stereochemical purity .
Q. What in vitro models assess drug-drug interactions involving Cefpodoxime Proxetil?
Caco-2 cell monolayers evaluate intestinal absorption interference with antacids or laxatives. Hepatic microsomal studies identify CYP450-mediated interactions. Co-administration with probenecid can model renal excretion effects .
Data Contradiction and Analysis
Q. How to reconcile conflicting clinical efficacy data between Cefpodoxime Proxetil and comparators?
In pediatric otitis media trials, Cefpodoxime Proxetil showed superior bacteriological response (66%) vs. penicillin V but comparable clinical success (67%) to cefixime. Differences arise from beta-lactamase prevalence and strict evaluability criteria; subgroup analysis by pathogen (e.g., S. pneumoniae vs. H. influenzae) clarifies context-specific efficacy .
Q. Why do solubility studies report variable bioavailability despite similar formulations?
Polymorphic forms and particle size distribution (e.g., micronized vs. non-micronized) impact dissolution. Bio-relevant media (FaSSIF/FeSSIF) better predict in vivo performance than aqueous buffers .
Methodological Tables
Q. Table 1. HPLC Conditions for Isomer Resolution
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (4.6 × 150 mm, 5 µm) | |
| Mobile Phase | Methanol:Phosphate Buffer (60:40, pH 4.0) | |
| Flow Rate | 0.8 mL/min | |
| Detection | UV at 254 nm | |
| Isomer Ratio (B/A) | 0.50–0.60 |
Q. Table 2. Stress Degradation Conditions
Note : The term "4,7-seco-Dimer" was not explicitly addressed in the provided evidence, which focuses on the monomeric form of Cefpodoxime Proxetil. Further investigation into dimer-specific literature is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
